molecular formula C16H20N4O3 B11661258 N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide CAS No. 302917-81-3

N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B11661258
CAS No.: 302917-81-3
M. Wt: 316.35 g/mol
InChI Key: YRLJNQHBUNLXGS-LICLKQGHSA-N
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Description

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with the molecular formula C15H15N3O3 This compound is known for its unique chemical structure, which includes a pyrazole ring and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with isonicotinohydrazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-isopropyl-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of a pyrazole ring and a hydroxy-methoxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

302917-81-3

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O3/c1-9(2)12-8-13(19-18-12)16(22)20-17-10(3)11-5-6-14(21)15(7-11)23-4/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-10+

InChI Key

YRLJNQHBUNLXGS-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)O)OC

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=C(C)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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